6-Phenyl-1,2,4-triazin-3(2H)-one

Description

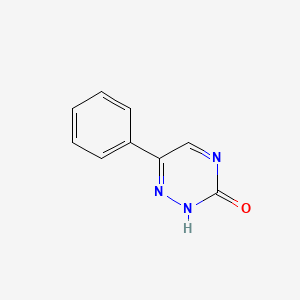

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUIKOKQEZSEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460447 |

Source

|

| Record name | 6-Phenyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23448-86-4 |

Source

|

| Record name | 6-Phenyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Activity

Therefore, this guide focuses on the closely related and well-characterized analog, 5,6-diphenyl-1,2,4-triazin-3(2H)-one , for which substantial scientific literature exists. This allows for a comprehensive overview that fulfills the core requirements of the original request, including data presentation, experimental protocols, and visualization of a relevant biological pathway.

Core Physicochemical Properties

5,6-Diphenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that serves as a common scaffold in medicinal chemistry. Its physicochemical properties are crucial for its handling, formulation, and behavior in biological systems.

Quantitative Data Summary

The known physicochemical properties of 5,6-diphenyl-1,2,4-triazin-3(2H)-one are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |

| CAS Number | 4512-00-9 | [1] |

| Molecular Formula | C₁₅H₁₁N₃O | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Experimental Protocols

The synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one is most commonly achieved through the condensation of benzil with semicarbazide hydrochloride.

Synthesis of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Benzil

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Ethanol

-

Water

Procedure:

-

A mixture of benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in 50 mL of ethanol is prepared in a round-bottom flask.

-

The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then poured into cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Characterization: The structure of the synthesized compound can be confirmed using various analytical techniques, including:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To determine the structure and number of different types of protons.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight.

Biological Activity and Signaling Pathways

While 5,6-diphenyl-1,2,4-triazin-3(2H)-one itself may not be a potent therapeutic agent, its core structure is a key pharmacophore for various biologically active molecules. Notably, derivatives of this compound have been investigated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

Role as a Scaffold for COX-2 Inhibitors

Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade. They are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain.

Derivatives of 5,6-diphenyl-1,2,4-triazin-3(2H)-one have been synthesized and shown to exhibit selective COX-2 inhibitory activity.[3] This suggests that the triazinone scaffold can be appropriately functionalized to fit into the active site of the COX-2 enzyme, blocking its catalytic activity.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway involving arachidonic acid metabolism by COX enzymes and the point of inhibition by COX-2 inhibitors, a class of compounds for which 5,6-diphenyl-1,2,4-triazin-3(2H)-one serves as a scaffold.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 6-Phenyl-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Phenyl-1,2,4-triazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds, outline the experimental protocols for acquiring such data, and present a logical workflow for the characterization of this molecule.

Introduction to 6-Phenyl-1,2,4-triazin-3(2H)-one

6-Phenyl-1,2,4-triazin-3(2H)-one belongs to the 1,2,4-triazine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural elucidation and confirmation of such molecules are critically dependent on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide serves as a reference for the expected spectral characteristics and the methodologies for their determination.

Predicted Spectroscopic Data

Due to the limited availability of a complete, published dataset for 6-Phenyl-1,2,4-triazin-3(2H)-one, the following data is predicted based on the analysis of closely related analogs such as 5,6-diphenyl-1,2,4-triazin-3(2H)-one and other substituted triazines. These values provide a foundational expectation for researchers working with this specific molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH (triazine) | 12.0 - 13.0 | broad singlet | - |

| H-5 (triazine) | 8.0 - 8.5 | singlet | - |

| Phenyl H (ortho) | 7.9 - 8.2 | doublet or multiplet | ~ 7-8 |

| Phenyl H (meta, para) | 7.4 - 7.6 | multiplet | ~ 7-8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | 160 - 165 |

| C-6 | 150 - 155 |

| C-5 | 140 - 145 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (para) | 130 - 133 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 127 - 129 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100 - 3300 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide) | 1680 - 1720 | Strong |

| C=N stretch | 1600 - 1650 | Medium to Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | 173.06 | Molecular Ion |

| [M-N₂]+• | 145.06 | Loss of nitrogen molecule |

| [M-CO]+• | 145.07 | Loss of carbon monoxide |

| [C₆H₅CN]+• | 103.04 | Phenyl cyanide fragment |

| [C₆H₅]+ | 77.04 | Phenyl cation |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, and for compounds with exchangeable protons like the N-H in the triazine ring, DMSO-d₆ is often preferred to observe the proton signal.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for small organic molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source. In EI, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The characterization of 6-Phenyl-1,2,4-triazin-3(2H)-one follows a logical progression of spectroscopic analyses to confirm its structure.

Caption: Workflow for the synthesis and spectroscopic characterization.

This comprehensive approach, combining predictive data with robust experimental protocols, provides a solid framework for the successful spectroscopic analysis and structural confirmation of 6-Phenyl-1,2,4-triazin-3(2H)-one. For definitive structural assignment, comparison with an authenticated reference standard is always recommended.

The Versatile 1,2,4-Triazine Core: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 1,2,4-triazine core structures, with a focus on their anticancer, antimicrobial, and antiviral activities, as well as their role as enzyme inhibitors. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of 1,2,4-triazine have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.

Kinase Inhibition

A significant number of 1,2,4-triazine-based compounds act as inhibitors of various protein kinases, which are often dysregulated in cancer.[4] By targeting these enzymes, these compounds can disrupt the downstream signaling cascades that drive tumorigenesis. For instance, pyrrolo[2,1-f][5][6]triazine derivatives have been identified as potent inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.[4] One such derivative exhibited IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM against c-Met and VEGFR-2, respectively.[4]

Signaling Pathway of c-Met and VEGFR-2 Inhibition

Caption: Inhibition of c-Met and VEGFR-2 signaling by 1,2,4-triazine derivatives.

G-Protein-Coupled Receptor (GPCR) Antagonism

Certain 1,2,4-triazine derivatives have been identified as antagonists of G-protein-coupled receptors, such as GPR84, which is implicated in inflammatory diseases and cancer.[7][8][9][10] A novel triazine GPR84 competitive antagonist was discovered through high-throughput screening, and subsequent structure-activity relationship (SAR) studies led to the development of potent antagonists with favorable pharmacokinetic profiles.[7][8][9][10]

GPR84 Antagonism Workflow

Caption: Drug discovery workflow for GPR84 antagonists.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d) | PC3 (Prostate) | MTT | 0.17 ± 0.063 | [11] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d) | A549 (Lung) | MTT | 0.19 ± 0.075 | [11] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d) | MCF-7 (Breast) | MTT | 0.51 ± 0.083 | [11] |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine hybrid (9d) | DU-145 (Prostate) | MTT | 0.16 ± 0.083 | [11] |

| 1,2,4-triazine-chalcone hybrid | MGC-803 (Gastric) | MTT | 8.22 | [2] |

| 3,6-Disubstituted 1,2,4-triazine | HCT-96 (Colorectal) | Wnt signaling inhibition | 0.106 | [2] |

| 3,5,6-Trisubstituted 1,2,4-triazine | U-87MG (Glioma) | Proliferation | 13.3 | [2] |

| 3,5,6-Trisubstituted 1,2,4-triazine | HCT-96 (Colorectal) | Proliferation | 0.19 | [2] |

| Pyrazolo[4,3-e][5][6]triazine sulfonamide (3b) | MCF-7 (Breast) | MTT | < 2.3 | [12] |

| Pyrazolo[4,3-e][5][6]triazine sulfonamide (3b) | MDA-MB-231 (Breast) | MTT | < 2.3 | [12] |

| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 (Colon) | [3H]-thymidine incorporation | 1.7 | [13] |

| 1,2,4-Triazine Sulfonamide (MM131) | HT-29 (Colon) | [3H]-thymidine incorporation | 5.6 | [13] |

Antimicrobial Activity

1,2,4-triazine derivatives have also been extensively investigated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi.[14][15][16][17]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of 1,2,4-triazines as antibacterial agents. The activity is often assessed by determining the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. For example, novel 1,2,4-triazine and 1,2-diazepine derivatives have shown significant antibacterial activity, with some compounds exhibiting broad-spectrum effects.[15]

Antifungal Activity

The 1,2,4-triazine core has also been incorporated into molecules with antifungal properties. Some derivatives have shown inhibitory effects against fungal strains such as Candida albicans.[17]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative 1,2,4-triazine derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Klebsiella pneumoniae | 19.5 | [15] |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Escherichia coli | 22.8 | [15] |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Pseudomonas aeruginosa | 22.6 | [15] |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Bacillus cereus | 24.7 | [15] |

| s-Triazine derivative (1b) | Candida albicans | 125 | [17] |

| s-Triazine derivative (3b) | Staphylococcus aureus | 7.81 - 62.50 | [17] |

| s-Triazine derivative (3b) | Bacillus subtilis | 7.81 - 62.50 | [17] |

| s-Triazine derivative (3b) | Micrococcus luteus | 31.25 | [17] |

| s-Triazine derivative (3b) | Candida albicans | 7.81 - 62.50 | [17] |

Antiviral Activity

The structural similarity of the 1,2,4-triazine nucleus to purine bases has prompted its investigation as a scaffold for antiviral agents.[18][19] Derivatives of 1,2,4-triazine have shown promising activity against a range of viruses, including Potato Virus Y (PVY) and Chikungunya virus (CHIKV).[20][21]

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected 1,2,4-triazine derivatives.

| Compound/Derivative | Virus | Assay | EC50 (µg/mL) | Reference |

| 1,3,5-Triazine derivative | Potato Virus Y (PVY) | Inactivation | 450 | [21] |

| 1,4-disubstituted-1,2,3-triazole derivative (2) | Chikungunya virus (CHIKV) | Virus Yield Reduction | 28.6 µM | [20] |

| Pyrrolo[2,1-f][5][6]triazine derivative | Influenza A (H1N1) | Cytopathic Effect | 4 |

Experimental Protocols

To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols for key assays are provided below.

General Workflow for Synthesis and Biological Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of 1,2,4-triazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][22][23]

Materials:

-

96-well microplate

-

Test compound (1,2,4-triazine derivative)

-

Cancer cell line

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

If using a solubilizing agent other than DMSO, carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27][28]

Materials:

-

96-well microtiter plate

-

Test compound (1,2,4-triazine derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add a specific volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[29][30][31][32][33]

Materials:

-

6-well or 12-well plates

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Test compound (1,2,4-triazine derivative)

-

Cell culture medium

-

Overlay medium (containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and pre-incubate with different concentrations of the test compound.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and add the overlay medium containing the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-14 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

References

- 1. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis and biological activity of 1,2,4-triazinotriazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. researchhub.com [researchhub.com]

- 7. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. broadpharm.com [broadpharm.com]

- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. protocols.io [protocols.io]

- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 31. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 32. researchgate.net [researchgate.net]

- 33. cellbiolabs.com [cellbiolabs.com]

The Pharmacological Potential of 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of pharmacological activities.[1][2][3] Derivatives of this core structure have been explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][4] This technical guide focuses on the core molecule, 6-Phenyl-1,2,4-triazin-3(2H)-one, summarizing the available, albeit limited, information regarding its synthesis and potential pharmacological applications based on the activities of its closely related derivatives. While specific quantitative data and detailed mechanistic studies on this particular compound are scarce in publicly available literature, this document aims to provide a comprehensive overview of the current state of knowledge and potential avenues for future research.

Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one

The general synthesis of 6-substituted-1,2,4-triazin-3(2H)-one derivatives typically involves the condensation of an α-keto acid or a related dicarbonyl compound with a semicarbazide or thiosemicarbazide, followed by cyclization.[5] For 6-Phenyl-1,2,4-triazin-3(2H)-one, a common synthetic route involves the reaction of phenylglyoxal with semicarbazide.

Potential Pharmacological Applications

While direct pharmacological data for 6-Phenyl-1,2,4-triazin-3(2H)-one is limited, the extensive research on its derivatives allows for the extrapolation of its potential therapeutic applications. The primary areas of interest for the 1,2,4-triazine scaffold include:

-

Anticonvulsant Activity: Several derivatives of 6-phenyl-1,2,4-triazine have been investigated for their anticonvulsant properties. For instance, a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives have shown promising activity in animal models of epilepsy.[6] The proposed mechanism of action for some of these derivatives involves the modulation of the GABAA receptor, a key target for many anticonvulsant drugs.

-

Antitumor Activity: A significant body of research has focused on the anticancer potential of 1,2,4-triazine derivatives.[4][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The activity of these derivatives suggests that the 6-phenyl-1,2,4-triazin-3(2H)-one core could serve as a valuable starting point for the design of novel anticancer agents.

Quantitative Data for Related Compounds

The following tables summarize quantitative data for various derivatives of the 1,2,4-triazine core. It is crucial to note that this data is not for 6-Phenyl-1,2,4-triazin-3(2H)-one but for structurally related compounds, and serves to illustrate the potential potency of this class of molecules.

Table 1: Anticonvulsant Activity of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione Derivatives

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) | Neurotoxicity (% Motor Impairment) |

| 4a | 67 | 33 | 0 |

| 4b | 50 | 17 | 0 |

| 4c | 83 | 67 | 17 |

| 4d | 67 | 50 | 0 |

Data extracted from studies on substituted derivatives and is not representative of the core compound.

Table 2: In Vitro Anticancer Activity of Substituted 1,2,4-Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative A | MCF-7 | 5.2 |

| Derivative B | HCT-116 | 8.7 |

| Derivative C | A549 | 12.1 |

IC50 values are for illustrative purposes and represent data for various substituted 1,2,4-triazine derivatives, not 6-Phenyl-1,2,4-triazin-3(2H)-one.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 6-Phenyl-1,2,4-triazin-3(2H)-one are not available in the current literature. However, a general protocol for assessing the in vitro anticancer activity of a novel compound is provided below as a representative example.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compound, 6-Phenyl-1,2,4-triazin-3(2H)-one, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Potential Signaling Pathways

Given the lack of specific mechanistic studies for 6-Phenyl-1,2,4-triazin-3(2H)-one, a hypothetical signaling pathway is presented based on the proposed mechanism of action for some anticonvulsant 1,2,4-triazine derivatives that act on the GABAA receptor.

Conclusion and Future Directions

6-Phenyl-1,2,4-triazin-3(2H)-one represents a simple yet potentially valuable scaffold for the development of new therapeutic agents. While the current body of literature lacks specific pharmacological data for this core molecule, the extensive research on its derivatives strongly suggests its potential in areas such as anticonvulsant, antimicrobial, and anticancer therapies.

Future research should focus on the synthesis and systematic biological evaluation of 6-Phenyl-1,2,4-triazin-3(2H)-one to establish its baseline activity. Subsequent structure-activity relationship (SAR) studies, involving substitutions on the phenyl ring and the triazine core, could then be conducted to optimize its potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise signaling pathways through which this class of compounds exerts its pharmacological effects. Such a focused research effort will be instrumental in unlocking the full therapeutic potential of 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives.

References

- 1. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action Studies for 1,2,4-Triazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have demonstrated potent anticancer, antiviral, antimicrobial, and neurological activities. This technical guide provides an in-depth exploration of the mechanisms of action for various 1,2,4-triazine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of 1,2,4-Triazine Derivatives

A primary focus of research into 1,2,4-triazine compounds has been their potential as anticancer agents. These compounds have been shown to exert their effects through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Several 1,2,4-triazine derivatives have been identified as potent inhibitors of key kinases that are often dysregulated in cancer.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Overexpression and activation of FAK are associated with the progression of numerous cancers. Certain 1,2,4-triazine derivatives have been designed as FAK inhibitors.

Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers, making it an attractive therapeutic target.

Signaling Pathway:

PDK1 is a master kinase that activates several AGC kinases, including Akt/PKB, which are central to cell survival and proliferation pathways. Inhibition of PDK1 can therefore lead to the suppression of tumor growth.

Signaling Pathway:

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of 1,2,4-Triazine Derivatives against Various Cancer Cell Lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 14 | A549 (Lung) | 5.15 | [1] |

| MCF-7 (Breast) | 6.37 | [1] | |

| HCT116 (Colon) | 8.44 | [1] | |

| HepG2 (Liver) | 6.23 | [1] | |

| 3b | MCF-7 (Breast) | < 2.3 | [2] |

| MDA-MB-231 (Breast) | < 2.3 | [2] | |

| MM131 | DLD-1 (Colon) | 1.7 | [3] |

| HT-29 (Colon) | 5.6 | [3] | |

| 11o | Capan-1 (Pancreatic) | 1.4 | [4] |

| 11r | Capan-1 (Pancreatic) | 5.1 | [4] |

| 11s | Capan-1 (Pancreatic) | 5.3 | [4] |

| G1a | MCF-7 (Breast) | 2.95 µg/mL | [5] |

| HepG2 (Liver) | 3.70 µg/mL | [5] |

Table 2: Kinase Inhibitory Activity of 1,2,4-Triazine Derivatives.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 14 | EGFRT790M | 0.25 | [1] |

| 6 | EGFRT790M | 0.35 | [1] |

| 5 | EGFRT790M | 0.40 | [1] |

| 10 | EGFRT790M | 0.50 | [1] |

| 7f | EGFR | 59.24 nM | [4] |

| 7d | EGFR | 70.3 nM | [4] |

Antiviral Activity of 1,2,4-Triazine Derivatives

Certain 1,2,4-triazine derivatives have demonstrated significant antiviral activity, particularly against influenza viruses. The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.

Mechanism of Action:

Quantitative Data: Antiviral Activity

Table 3: Antiviral Activity of 1,2,4-Triazine Derivatives against Influenza A Virus (H1N1).

| Compound | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate | 4 | 188 | [6] |

Adenosine A2A Receptor Antagonism

1,2,4-Triazine derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a role in various physiological processes, and its modulation is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

Mechanism of Action:

Quantitative Data: Adenosine A2A Receptor Antagonism

Table 4: Binding Affinity of 1,2,4-Triazine Derivatives for Adenosine Receptors.

| Compound | A2A pKi | A1 pKi | Reference |

| 4a | 6.93 | - | [7] |

| 4c | 7.4 | - | [7] |

| 4g | 7.3 | - | [7] |

| 4h | 6.8 | - | [7] |

| 15 | 7.9-9.0 | - | [8] |

| ANR 94 | - | - | [9] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1,2,4-triazine compounds.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of 1,2,4-triazine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 1,2,4-triazine compounds against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, the 1,2,4-triazine inhibitor at various concentrations, and the kinase-specific substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a reagent that chelates Mg²⁺ (e.g., EDTA) or by using a specific stop solution provided in a commercial kit.

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent) and incubate as per the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Annexin V Apoptosis Assay

Objective: To detect and quantify apoptosis induced by 1,2,4-triazine compounds.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the 1,2,4-triazine compound at the desired concentration and for the specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

In Vitro Antiviral Assay (Influenza Virus)

Objective: To evaluate the antiviral activity of 1,2,4-triazine compounds against influenza virus.

Principle: The antiviral activity can be assessed by measuring the inhibition of virus-induced cytopathic effect (CPE) in a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).

Protocol:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluence.

-

Virus Infection: Infect the cells with a known titer of influenza virus.

-

Compound Treatment: Immediately after infection, add serial dilutions of the 1,2,4-triazine compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

-

CPE Assessment: Observe the cells under a microscope for the presence of CPE.

-

Cell Viability Measurement: Quantify the cell viability using a method such as the MTT assay or crystal violet staining.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that inhibits 50% of the viral CPE).

This guide provides a comprehensive overview of the mechanisms of action of 1,2,4-triazine compounds, supported by quantitative data and detailed experimental protocols. The versatility of the 1,2,4-triazine scaffold continues to make it a promising area for the development of novel therapeutics. Further research will undoubtedly uncover additional mechanisms and lead to the development of more potent and selective agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and biological activities of derivatives of the 6-Phenyl-1,2,4-triazin-3(2H)-one core structure. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer and enzyme-inhibiting activities. This document outlines key synthetic methodologies, presents quantitative biological data, and illustrates relevant chemical and biological pathways.

Core Synthetic Strategies

The synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives can be achieved through several strategic pathways. A prevalent method involves the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or semicarbazide derivative. Subsequent modifications of the triazine ring allow for the introduction of diverse functionalities, leading to a wide array of derivatives.

A common starting point for further derivatization is the halogenation of the triazine core, followed by nucleophilic substitution or cross-coupling reactions. For instance, bromination of the 5-phenyl-1,2,4-triazin-3-amine core creates a versatile intermediate for Suzuki coupling reactions, enabling the introduction of various aryl and heteroaryl substituents at the 6-position.[1]

Another key synthetic approach involves the reaction of substituted 2-phenyloxazol-5(4H)-one with hydrazine derivatives to yield 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives.[2]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 6-phenyl-1,2,4-triazine core.

Caption: A generalized workflow for the synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives.

Experimental Protocols

Synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine

This protocol describes the bromination of 5-phenyl-1,2,4-triazin-3-amine, a key intermediate for further derivatization.[1]

Materials:

-

5-phenyl-1,2,4-triazin-3-amine

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5-phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol) in DMF (15 mL) and cool the solution to -25 °C.

-

Prepare a solution of N-bromosuccinimide (4.50 g, 26.6 mmol) in DMF (10 mL).

-

Add the NBS solution dropwise to the cooled solution of the triazine.

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress using TLC.

-

Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution (50 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 25 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

Suzuki Coupling for the Synthesis of 5,6-Diaryl-1,2,4-triazin-3-amine Derivatives

This protocol details a typical Suzuki coupling reaction to introduce an aryl group at the 6-position of the triazine ring.[1]

Materials:

-

6-bromo-5-phenyl-1,2,4-triazin-3-amine

-

Arylboronic acid or ester (e.g., 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Tetrakis(triphenylphosphine)palladium(0)

Procedure:

-

In a sealable vessel, combine 6-bromo-5-phenyl-1,2,4-triazin-3-amine (90 mg, 0.358 mmol), the arylboronic ester (96 mg, 0.412 mmol), and K₂CO₃ (148 mg, 1.07 mmol) in dioxane (2.0 mL).

-

Add water (1.0 mL) to the mixture.

-

Degas the mixture.

-

Add tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.018 mmol) to the reaction mixture.

-

Seal the vessel and stir the reaction at 150 °C for 2 hours.

-

After cooling, proceed with standard aqueous workup and purification to obtain the desired 5,6-diaryl-1,2,4-triazin-3-amine derivative.

Biological Activity and Quantitative Data

Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one have been evaluated for a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The National Cancer Institute (NCI) has screened a number of these compounds against a panel of 60 human cancer cell lines.[2]

| Compound ID | Description | Cancer Cell Line | Activity Data | Reference |

| 13a | 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one | NCI-60 Panel | Potent anticancer agent | [2] |

| 13b | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 13c | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 13f | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 13h | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 13i | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 13j | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 18h | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 18i | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 21a4 | Not specified in abstract | NCI-60 Panel | Active | [2] |

| 6b | 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino [2,1-a]-7,8-dihydro-1,2,4-triazine -8- one | HCT-116 (Colon) | IC₅₀ available | [3] |

| 6b | 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino [2,1-a]-7,8-dihydro-1,2,4-triazine -8- one | HepG-2 (Liver) | IC₅₀ available | [3] |

Potential Signaling Pathways

While the precise mechanisms of action for many 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives are still under investigation, the broader class of triazine compounds is known to interact with several key signaling pathways implicated in cancer and other diseases. These include pathways involving receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives, based on the known activities of similar heterocyclic compounds.

References

Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies surrounding 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and enzyme inhibitory properties.[1][2] This document summarizes key findings from computational chemistry, outlines experimental protocols, and presents data in a structured format to facilitate further research and development.

Molecular Structure and Properties: A Computational Perspective

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 6-Phenyl-1,2,4-triazin-3(2H)-one and its analogs. These studies provide valuable insights into the molecule's geometry, stability, and reactivity.

Optimized Molecular Geometry

DFT calculations are used to determine the most stable three-dimensional conformation of the molecule. Key geometric parameters such as bond lengths and angles are calculated to provide a precise structural model. For instance, studies on related 1,2,4-triazine derivatives have shown that the triazine ring can be slightly distorted from planarity.[3] The phenyl group's orientation relative to the triazine core is also a critical factor influencing its properties.

Electronic Properties

The electronic characteristics of 6-Phenyl-1,2,4-triazin-3(2H)-one are crucial for understanding its interaction with biological targets. DFT calculations provide information on the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Calculated Electronic Properties of 1,2,4-Triazine Derivatives

| Property | Description | Typical Calculated Values (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.00 to -6.55 | [4] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.50 | [4] |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 3.25 to 3.41 | [4] |

Note: The values presented are for a series of 1,2,4-triazine sulfonamide derivatives and provide a representative range.

A smaller energy gap suggests higher reactivity, which can be a desirable trait for pharmacologically active compounds.[4] The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For many 1,2,4-triazine derivatives, the HOMO is often localized on the sulfur atom (if present) and the phenyl ring, while the LUMO is centered on the triazine ring.[5]

Biological Activity and Molecular Docking Studies

Computational molecular docking is a powerful tool to predict the binding orientation and affinity of a ligand (in this case, 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives) to the active site of a target protein. Such studies are pivotal in rational drug design and in understanding the mechanism of action.

Derivatives of 1,2,4-triazine have been investigated as inhibitors for various protein kinases and enzymes involved in disease pathways.[6] For example, they have been studied as inhibitors of p38 MAP kinase, which is implicated in inflammatory diseases, and as potential anticancer agents targeting receptors like VEGFR-2.[7]

Table 2: Representative Molecular Docking Results for 1,2,4-Triazine Derivatives against Cancer-Related Protein Targets

| Compound Class | Protein Target | Standard Drug | Binding Affinity Range of Derivatives (kcal/mol) | Key Interacting Residues | Reference |

| 1,2,4-Triazine Sulfonamides | 3RHK (EGFR) | Erlotinib, Neratinib, Tepotinib | Better than standard drugs in some cases | Not specified | [4] |

| 1,2,4-Triazine Sulfonamides | 5GTY | Tepotinib, Erlotinib, Neratinib | Better than standard drugs in some cases | Not specified | [4] |

| 1,2,4-Triazine Sulfonamides | 6PL2 | Tepotinib, Erlotinib, Neratinib | Better than standard drugs in some cases | Not specified | [4] |

| 1,2,4-Triazine Sulfonamides | 7JXH | Neratinib, Erlotinib | Better than standard drugs in some cases | Not specified | [4] |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold | h-DAAO | Not specified | Not specified | Gly313, Arg283, Tyr224, Tyr228 | [6] |

These studies highlight that 1,2,4-triazine derivatives can exhibit strong binding affinities, often superior to standard drugs, suggesting their potential as lead compounds for novel therapeutics.[4] The interactions are typically governed by hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site.[6]

Experimental Protocols

Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one Derivatives

The synthesis of 1,2,4-triazine derivatives often involves the cyclocondensation of a 1,2-dicarbonyl compound with a semicarbazide or thiosemicarbazide.[8]

A General Synthetic Protocol:

-

Reaction of Benzil with Semicarbazide: Benzil is reacted with semicarbazide hydrochloride in a suitable solvent, such as a mixture of water and ethanol, in the presence of a base like sodium acetate.

-

Cyclization: The resulting intermediate undergoes cyclization upon heating to form the 5,6-diphenyl-1,2,4-triazin-3(2H)-one core structure.[8]

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.

Further modifications, such as N-alkylation or substitution on the phenyl ring, can be achieved through subsequent reactions.

Computational Methodology

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian 09 or similar quantum chemistry software packages are commonly used.[5]

-

Method: The B3LYP hybrid functional is frequently employed for its balance of accuracy and computational cost.[5]

-

Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is chosen to describe the atomic orbitals.[5][9]

-

Procedure: The geometry of the molecule is first optimized to find the lowest energy conformation. Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface. Finally, electronic properties such as HOMO-LUMO energies and molecular electrostatic potential are calculated.

Molecular Docking:

-

Software: AutoDock, MOE (Molecular Operating Environment), or similar programs are utilized.[1]

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the 1,2,4-triazine derivative is generated and energy-minimized.

-

Docking Simulation: A grid box is defined around the active site of the protein. The docking algorithm, often a Lamarckian genetic algorithm, is then run to explore various binding poses of the ligand within the active site.

-

Analysis: The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing Computational Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the computational and synthetic processes.

Caption: A typical workflow for computational studies of 6-Phenyl-1,2,4-triazin-3(2H)-one.

Caption: A simplified workflow for the synthesis of the 1,2,4-triazine core structure.

Conclusion

The theoretical and computational investigation of 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives provides a robust framework for understanding their chemical behavior and biological potential. DFT studies offer deep insights into their structural and electronic properties, which in turn inform molecular docking simulations that can predict their binding interactions with therapeutic targets. This integrated computational approach, combined with targeted synthesis, is crucial for the rational design of novel drug candidates based on the 1,2,4-triazine scaffold. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents [mdpi.com]

- 5. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 9. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable potential in anticancer drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 6-Phenyl-1,2,4-triazin-3(2H)-one and its analogs as potential anticancer agents. The methodologies outlined herein are based on established techniques for evaluating cytotoxicity, apoptosis induction, and the inhibition of key signaling pathways implicated in cancer progression. While much of the available data pertains to derivatives of the core 6-Phenyl-1,2,4-triazin-3(2H)-one structure, the information provides a strong framework for investigating the parent compound and designing novel analogs.

Mechanism of Action and Signaling Pathways

Derivatives of the 1,2,4-triazine core have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and interfering with critical cell signaling pathways.[1][3] The PI3K/AKT/mTOR and tyrosine kinase pathways are key targets for many small molecule inhibitors in cancer therapy, and evidence suggests that 1,2,4-triazine derivatives can modulate these cascades.[4][5][6]

One notable study on a 1,3,5-triazine derivative, N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (compound 4f ), demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT/mTOR pathway.[5] This compound exhibited an IC50 value of 61 nM against EGFR and significantly reduced the concentrations of PI3K, AKT, and mTOR in HCT-116 cells.[5] This suggests that 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives may also target receptor tyrosine kinases and the PI3K/AKT/mTOR signaling pathway.

The proposed mechanism often involves the binding of the triazine derivative to the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity. This disruption of signaling can lead to cell cycle arrest and the induction of apoptosis.[7] Many derivatives of 1,2,4-triazine have been shown to inhibit the growth of human cancer cell lines by triggering apoptosis.[1][8]

Figure 1: Proposed signaling pathway inhibition by 6-Phenyl-1,2,4-triazin-3(2H)-one derivatives.

Data Presentation

The following tables summarize the in vitro anticancer activity of various 1,2,4-triazine derivatives against different human cancer cell lines. This data can serve as a benchmark for evaluating the activity of 6-Phenyl-1,2,4-triazin-3(2H)-one and its novel analogs.

Table 1: Cytotoxic Activity of Pyrazolo[4,3-e][1][2][9]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][9]triazine Sulphonamide Derivatives [10]

| Compound | Cell Line | IC50 (µM) after 24h incubation |

| 2b | MCF-7 | > 10 |

| MDA-MB-231 | > 10 | |

| 3b | MCF-7 | 0.4 ± 0.02 |

| MDA-MB-231 | 0.8 ± 0.03 | |

| MCF-10A (normal) | 2.3 ± 0.04 | |

| Cisplatin | MCF-7 | 93 |

| MDA-MB-231 | 82 | |

| MCF-10A (normal) | > 100 |

Table 2: Apoptosis Induction by Pyrazolo[4,3-e][1][2][9]triazine Derivatives in Breast Cancer Cells [10]

| Compound | Concentration (µM) | % Apoptotic Cells (MCF-7) | % Apoptotic Cells (MDA-MB-231) |

| 2b | 0.25 | 9.8 ± 1.2 | 5.7 ± 0.6 |

| 0.5 | 14.6 ± 1.7 | 5.8 ± 1.8 | |

| 3b | 0.25 | 50.6 ± 3.5 | 11.8 ± 1.3 |

| 0.5 | 98.9 ± 1.6 | 29.5 ± 0.9 | |

| Cisplatin | 0.5 | 7.1 ± 0.9 | 7.6 ± 0.6 |

Table 3: Kinase Inhibitory Activity of a 1,3,5-Triazine Derivative (4f) [5]

| Target | IC50 (nM) |

| EGFR | 61 |

| Tamoxifen (Control) | 69 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the test compounds on cancer cell lines.[1][11]

Materials:

-

96-well plates

-

Cancer cell lines of interest (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound (6-Phenyl-1,2,4-triazin-3(2H)-one) in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2: Experimental workflow for the MTT cell viability assay.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compounds.[8][9][12]

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines

-

Test compound

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 3: Workflow for apoptosis detection by flow cytometry.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-Phenyl-1,2,4-triazin-3(2H)-one against specific kinases (e.g., EGFR, CDKs).[4][13][14] Commercially available kinase assay kits are recommended for specific targets.

Materials:

-

Recombinant kinase (e.g., EGFR, CDK2/Cyclin A)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase reaction buffer

-

Test compound (6-Phenyl-1,2,4-triazin-3(2H)-one)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

-

Microplate reader (luminescence, fluorescence, or absorbance based on the detection method)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (if required by the kit) and add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Figure 4: General workflow for an in vitro kinase inhibition assay.

Conclusion

6-Phenyl-1,2,4-triazin-3(2H)-one represents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a comprehensive guide for researchers to investigate its biological activity, elucidate its mechanism of action, and explore its therapeutic potential. By leveraging the established methodologies and drawing insights from the activity of related triazine derivatives, the scientific community can further advance the discovery and development of this class of compounds in the fight against cancer.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. scispace.com [scispace.com]

- 13. promega.com [promega.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticonvulsant Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives in the field of anticonvulsant research. This document includes a summary of the pharmacological data, detailed experimental protocols for key screening assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, more effective, and safer antiepileptic drugs (AEDs) is an ongoing endeavor in medicinal chemistry. The 1,2,4-triazine scaffold has emerged as a promising heterocyclic system in the design of new anticonvulsant agents. Notably, derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one have demonstrated significant anticonvulsant activity in various preclinical models. These compounds are believed to exert their effects through modulation of key neurotransmitter systems, including the enhancement of GABAergic inhibition and blockade of voltage-gated sodium channels. This document serves as a resource for researchers interested in the exploration and development of 6-Phenyl-1,2,4-triazin-3(2H)-one based anticonvulsants.

Quantitative Pharmacological Data